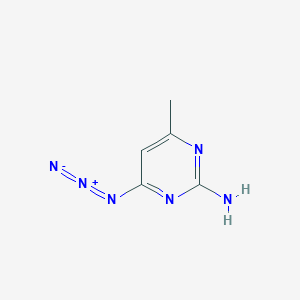
4-Azido-6-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-6-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-6-methylpyrimidin-2-amine typically involves the introduction of an azido group to a pyrimidine ring. One common method is the reaction of 4-chloro-6-methylpyrimidine-2-amine with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Azido-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed:
Substitution: Various substituted pyrimidines.
Reduction: 4-Amino-6-methylpyrimidin-2-amine.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
4-Azido-6-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Mechanism of Action
The mechanism of action of 4-Azido-6-methylpyrimidin-2-amine largely depends on its chemical reactivity. The azido group can participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules in complex biological systems. This makes it a valuable tool in chemical biology for studying molecular interactions and pathways .
Comparison with Similar Compounds
2-Amino-6-methylpyrimidine-4-thione: Known for its plant growth-stimulating properties.
4-Chloro-6-methylpyrimidin-2-amine: Used as a precursor in the synthesis of 4-Azido-6-methylpyrimidin-2-amine.
Uniqueness: this compound is unique due to the presence of the azido group, which imparts distinct chemical reactivity. This makes it particularly useful in bioorthogonal chemistry and as a precursor for the synthesis of triazole-containing compounds, which have various biological activities.
Properties
Molecular Formula |
C5H6N6 |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
4-azido-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C5H6N6/c1-3-2-4(10-11-7)9-5(6)8-3/h2H,1H3,(H2,6,8,9) |
InChI Key |
HQIBHFNIQUHVEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















